ML328

Übersicht

Beschreibung

ML328 ist eine arzneimittelähnliche Pipemidsäure-Thiharnstoff-Verbindung, die als potenter und selektiver Inhibitor der bakteriellen AddAB- und RecBCD-Helikase-Nukleasen identifiziert wurde . Diese Enzymkomplexe sind entscheidend für die Reparatur von DNA-Doppelstrangbrüchen und die genetische Rekombination bei Bakterien . This compound hat in mehreren zellbasierten und biochemischen Assays eine duale Aktivität gezeigt, was es zu einer wertvollen molekularen Sonde für weitere enzymatische, genetische und physiologische Studien macht .

Herstellungsmethoden

. Der Syntheseweg umfasst typischerweise folgende Schritte:

Bildung der Kernstruktur: Dies beinhaltet die Reaktion geeigneter Ausgangsstoffe, um den Pipemidsäure-Thiharnstoff-Kern zu bilden.

Funktionalisierung: Einführung von funktionellen Gruppen wie Trifluormethyl und anderen Substituenten, um die Aktivität und Selektivität der Verbindung zu verbessern.

Der oben beschriebene Syntheseweg kann bei Bedarf für die Produktion in größerem Maßstab erweitert werden .

Vorbereitungsmethoden

. The synthetic route typically includes the following steps:

Formation of the core structure: This involves the reaction of appropriate starting materials to form the pipemidic acid thiourea core.

Functionalization: Introduction of functional groups such as trifluoromethyl and other substituents to enhance the compound’s activity and selectivity.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

the synthetic route described above can be scaled up for larger-scale production if needed .

Analyse Chemischer Reaktionen

ML328 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation zu oxidierten Derivaten mit veränderter biologischer Aktivität führen, während Substitutionsreaktionen zu Analogen mit unterschiedlichen Eigenschaften führen können .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

ML328 has been evaluated for its antibacterial properties through various studies, demonstrating significant efficacy against multiple strains of bacteria:

- Minimum Inhibitory Concentration (MIC) : Studies show that this compound exhibits an MIC of approximately 0.5 µg/ml against wild-type Escherichia coli strains. In mutant strains lacking recA or recB, the MIC values were reduced to 0.125 µg/ml, indicating enhanced sensitivity due to the absence of these repair pathways .

- Inhibition Potency : The half-maximal inhibitory concentration (IC50) values for this compound have been reported at 0.255 µg/ml in wild-type strains . This indicates strong potential for clinical applications in treating infections caused by resistant bacteria.

| Strain | This compound MIC (µg/ml) | This compound IC50 (µg/ml) |

|---|---|---|

| Wild-type | 0.5 ± 0.00 | 0.255 ± 0.03 |

| ΔrecA | 0.125 ± 0.00 | 0.036 ± 0.002 |

| ΔrecB | 0.167 ± 0.07 | 0.036 ± 0.003 |

Targeting Antibiotic Resistance

The development of this compound is particularly relevant in the context of rising antibiotic resistance among bacterial pathogens. Research indicates that this compound can sensitize resistant strains to existing antibiotics, such as ciprofloxacin (CFX). For instance, when combined with CFX, this compound demonstrated an increase in potency against Staphylococcus aureus, suggesting its utility in combination therapies .

High-Throughput Screening Results

In a high-throughput screening campaign, this compound was identified as a potent inhibitor of bacterial growth in the presence of T4 gene 2 mutant phage, which blocks RecBCD activity . This finding underscores the potential of this compound as a molecular probe in understanding bacterial DNA repair mechanisms.

Clinical Relevance

A study highlighted the role of this compound in re-sensitizing multidrug-resistant Staphylococcus aureus to fluoroquinolones, showcasing its practical application in clinical settings where antibiotic resistance poses significant challenges . The ability to enhance the efficacy of existing antibiotics could lead to improved treatment outcomes for patients with resistant infections.

Conclusion and Future Directions

This compound represents a promising avenue for research into novel antibacterial therapies targeting DNA repair mechanisms in bacteria. Its dual inhibitory action on AddAB and RecBCD complexes positions it as a valuable tool for both basic research and clinical applications aimed at tackling antibiotic resistance.

Future studies should focus on optimizing the pharmacokinetic properties of this compound and exploring its efficacy across a broader spectrum of bacterial pathogens to fully realize its therapeutic potential.

Wirkmechanismus

ML328 exerts its effects by selectively inhibiting the bacterial AddAB and RecBCD helicase-nucleases . These enzymes are involved in the repair of DNA double-strand breaks and genetic recombination, processes that are essential for bacterial survival and virulence . By inhibiting these enzymes, this compound disrupts the DNA repair mechanisms, leading to increased sensitivity of bacteria to DNA-damaging agents and reduced bacterial viability . The molecular targets of this compound include the active sites of the AddAB and RecBCD enzyme complexes, where it binds and prevents their catalytic activity .

Vergleich Mit ähnlichen Verbindungen

ML328 ist einzigartig in seiner dualen inhibitorischen Aktivität gegen sowohl AddAB- als auch RecBCD-Helikase-Nukleasen . Zu den ähnlichen Verbindungen gehören andere Inhibitoren bakterieller DNA-Reparaturenzyme, wie zum Beispiel:

Nitrofuranamide: Diese Verbindungen hemmen ebenfalls bakterielle Helikase-Nukleasen, können aber unterschiedliche Selektivitäts- und Potenzprofile aufweisen.

Pipemidsäurederivate: Ähnlich wie this compound basieren diese Verbindungen auf dem Pipemidsäure-Gerüst und zeigen eine inhibitorische Aktivität gegen bakterielle Enzyme.

Im Vergleich zu diesen ähnlichen Verbindungen zeichnet sich this compound durch seine duale Aktivität und hohe Selektivität aus, was es zu einem wertvollen Werkzeug für die Untersuchung bakterieller DNA-Reparaturmechanismen und die Entwicklung neuer antibakterieller Therapien macht .

Biologische Aktivität

ML328 is a novel small-molecule compound recognized for its dual inhibitory activity against bacterial helicase-nuclease enzymes, specifically AddAB and RecBCD. These enzymes play crucial roles in bacterial DNA repair and recombination processes, making them attractive targets for developing new antimicrobial agents. The compound is derived from pipemidic acid thiourea and has shown promise in various biological assays, indicating its potential as a therapeutic agent against multidrug-resistant (MDR) bacterial strains.

This compound functions primarily by inhibiting the activities of AddAB and RecBCD, which are essential for bacterial survival and pathogenicity. The compound's mechanism involves blocking the enzymatic functions necessary for DNA repair, thereby sensitizing bacteria to other antibiotics and potentially reducing the emergence of resistance.

- Half-maximal Inhibition Concentrations (IC50) :

- RecBCD : 25 μM

- AddAB : 5 μM

These values indicate that this compound is a potent inhibitor, particularly of the AddAB enzyme, which is critical for bacterial virulence .

Efficacy Against Multidrug-Resistant Strains

Recent studies have highlighted this compound's effectiveness against various MDR strains. For instance, it has been tested against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli strains, demonstrating significant antibacterial activity. Its ability to inhibit the SOS response—a cellular mechanism that facilitates DNA repair in response to stress—further enhances its potential as an antimicrobial agent .

Comparative Studies

The following table summarizes the biological activity of this compound compared to other known inhibitors:

| Compound | Target Enzyme | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | RecBCD | 25 | Dual inhibitor; significant activity against MDR strains |

| This compound | AddAB | 5 | First-in-class inhibitor; enhances antibiotic efficacy |

| IMP-1700 | RecBCD | TBD | More potent than this compound; developed from SAR studies |

| Adozelesin | RecBCD | TBD | Non-selective; high cytotoxicity due to DNA-alkylation |

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

-

Case Study: MRSA Infection

A clinical isolate of MRSA was treated with this compound in combination with ciprofloxacin. The results indicated a significant reduction in bacterial load compared to ciprofloxacin alone, suggesting that this compound enhances the efficacy of existing antibiotics . -

Case Study: E. coli Resistance

In laboratory settings, E. coli strains resistant to multiple antibiotics were subjected to treatment with this compound. The compound not only inhibited growth but also restored sensitivity to previously ineffective antibiotics, demonstrating its potential role in combating antibiotic resistance .

Structure-Activity Relationship (SAR)

The development of this compound involved extensive structure-activity relationship (SAR) studies that aimed to optimize its inhibitory properties. Researchers focused on modifying the pipemidic acid substructure to enhance binding affinity and selectivity toward AddAB and RecBCD enzymes.

- Modifications included:

- Substitution of aromatic groups to improve interaction with enzyme active sites.

- Exploration of different thiourea derivatives to assess their impact on biological activity.

These efforts resulted in the identification of several analogs with improved potency, although further exploration is needed to fully understand their mechanisms and therapeutic potential .

Eigenschaften

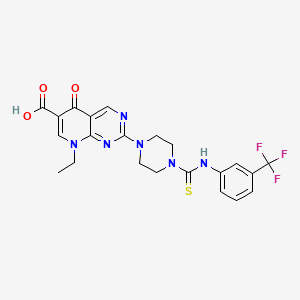

IUPAC Name |

8-ethyl-5-oxo-2-[4-[[3-(trifluoromethyl)phenyl]carbamothioyl]piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F3N6O3S/c1-2-29-12-16(19(33)34)17(32)15-11-26-20(28-18(15)29)30-6-8-31(9-7-30)21(35)27-14-5-3-4-13(10-14)22(23,24)25/h3-5,10-12H,2,6-9H2,1H3,(H,27,35)(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYVBPXJSBDUTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=S)NC4=CC=CC(=C4)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F3N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.